

4-(4-Fluorophenoxy)phenol melting point an

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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)phenol

Cat. No.: B072694

An In-depth Technical Guide to the Physicochemical Properties of **4-(4-Fluorophenoxy)phenol**: Melting Point and Solubility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of **4-(4-Fluorophenoxy)phenol**, specifically its me professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies

Introduction: The Significance of 4-(4-Fluorophenoxy)phenol

4-(4-Fluorophenoxy)phenol (CAS No. 1524-19-2) is a diaryl ether of significant interest in applied chemistry.^{[1][2]} Structurally, it consists of a pheno functional groups—a hydroxyl group, an ether linkage, and a fluorine substituent—imparts a set of physicochemical properties that make it a valuable

Its primary applications are found in:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic mec and lipophilicity, which can improve the bioavailability of active pharmaceutical ingredients (APIs).^{[1][2]}
- **Agrochemicals:** The compound is integral to the formulation of modern herbicides and fungicides, contributing to the development of more efficient
- **Polymer Chemistry:** It is utilized in the creation of specialty polymers, where it can enhance thermal stability and chemical resistance, crucial for ad

A thorough understanding of its melting point and solubility is paramount for its effective handling, purification, reaction engineering, and formulation.

Physicochemical Identity and Properties

A precise characterization of a compound begins with its fundamental properties. The table below summarizes the key identifiers and physical data fo

Property	Value
CAS Number	1524-19-2
Molecular Formula	C ₁₂ H ₉ FO ₂
Molecular Weight	204.20 g/mol
Appearance	Beige colored crystalline solid to pale yellow needles
IUPAC Name	4-(4-fluorophenoxy)phenol
Synonyms	4-Fluorophenyl 4-hydroxyphenyl ether, p-(p-fluorophenoxy)phenol
Melting Point	92 - 98 °C

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition range of **4-(4-Fluorophenoxy)phenol** (92-98°C) is a critical parameter for its identification and quality control.^{[1][2][7]} An expanded melting range or ^[8]

Theoretical Basis for Melting Point Determination

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required, and thus the bonding, dipole-dipole interactions, van der Waals forces). The phenolic hydroxyl group in **4-(4-Fluorophenoxy)phenol** allows for hydrogen bonding,

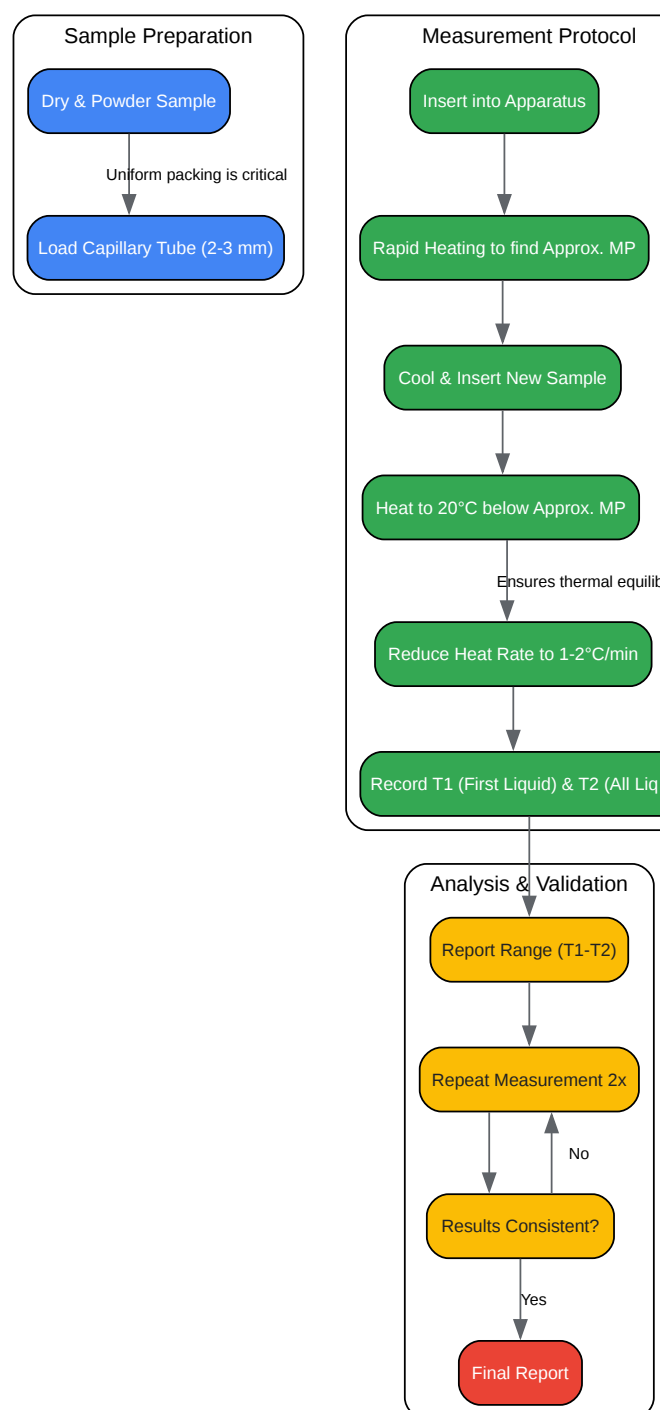
Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus (e the small sample quantity required.

Methodology:

- **Sample Preparation:** Ensure the **4-(4-Fluorophenoxy)phenol** sample is completely dry and finely powdered. A non-powdered sample will not pack [10]
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Proper packing is critical for uniform heat transmission.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** First, perform a rapid heating run to find the approximate melting point. This saves time and identifies the range.
- **Accurate Determination:** Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point for the sample.
- **Data Acquisition:** Decrease the heating rate to 1-2°C per minute. A slow rate is essential to maintain thermal equilibrium between the sample, the thermometer, and the heating block.
- **Record the Melting Range:**
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.
 - The melting range is reported as "T1 - T2".
- **Validation:** Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Visualization: Melting Point Determination Workflow



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Caption: Workflow for accurate melting point determination.

Solubility: Predicting Behavior in Formulations and Reactions

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, it is a negotiable. It dictates the choice of solvents for reactions, purification (crystallization), and formulation.

Theoretical Basis for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.^[11] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes tend to dissolve in non-polar solvents.

- **Polar Features:** The phenolic -OH group can act as a hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor. These features contribute to the compound's polarity.
- **Non-Polar Features:** The two aromatic rings constitute a large, non-polar (lipophilic) portion of the molecule. The C-F bond, while polar, contributes to the overall non-polar character.

Given its structure, **4-(4-Fluorophenoxy)phenol** is expected to be poorly soluble in water but readily soluble in many organic solvents.^[12] Its phenol salt, which is typically water-soluble.^[11]

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile in common laboratory solvents, based on structural analysis and established chemical principles.

Solvent Class	Solvent Example	Predicted Solubility
Non-Polar Aprotic	Hexane, Toluene	Low to Moderate
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone	Soluble
Polar Protic	Methanol, Ethanol	Soluble
Aqueous	Water	Poorly Soluble
Aqueous Acid	5% HCl	Poorly Soluble
Aqueous Base	5% NaOH	Soluble

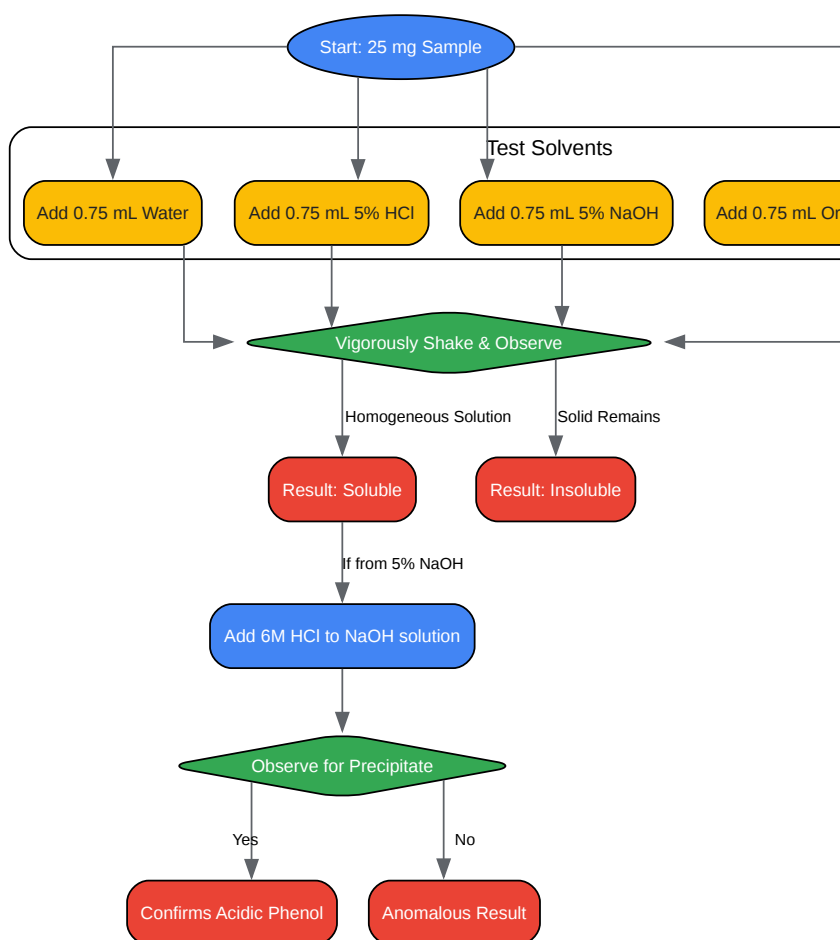
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility profile.^{[13][14]}

Methodology:

- **Preparation:** Dispense approximately 25 mg of **4-(4-Fluorophenoxy)phenol** into a series of clean, dry, and labeled test tubes.
- **Solvent Addition:** To each tube, add 0.75 mL of a single test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in three 0.25 mL portions.
- **Mixing:** After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.^[13]
- **Observation:** Observe the mixture carefully.
 - **Soluble:** The solid dissolves completely, leaving a clear, homogeneous solution.
 - **Partially Soluble:** Some, but not all, of the solid dissolves.
 - **Insoluble:** The solid does not appear to dissolve at all.
- **Acid/Base Confirmation:** For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic (test with pH paper). This confirms that solubility was due to salt formation.^[11]
- **Record Results:** Systematically record all observations in a laboratory notebook.

Visualization: Solubility Testing Workflow



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Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physicochemical properties of **4-(4-Fluorophenoxy)phenol**, particularly its melting point of 92-98°C and its characteristic solubility profile, are of high purity, while its solubility—poor in water but high in organic solvents and aqueous bases—governs its use in synthesis and formulation. The experienced researchers to confirm these critical parameters, ensuring both quality control and the successful design of subsequent experimental work.

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